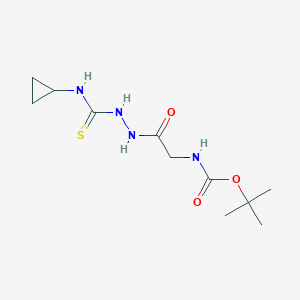

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate

描述

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate is a carbamate derivative featuring a hydrazine backbone substituted with a cyclopropylcarbamothioyl group and a tert-butyl carbamate-protected ethyl chain. This compound is structurally characterized by its dual functional groups: the carbamate moiety provides stability and modulates solubility, while the cyclopropylcarbamothioyl group introduces steric and electronic effects that may influence reactivity or biological activity. Such derivatives are often intermediates in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors or kinase-targeting molecules .

属性

IUPAC Name |

tert-butyl N-[2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(17)12-6-8(16)14-15-9(19)13-7-4-5-7/h7H,4-6H2,1-3H3,(H,12,17)(H,14,16)(H2,13,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOOTOXSYMNSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NNC(=S)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384944 | |

| Record name | tert-Butyl {2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883008-24-0 | |

| Record name | tert-Butyl {2-[2-(cyclopropylcarbamothioyl)hydrazinyl]-2-oxoethyl}carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the hydrazinyl intermediate: This step involves the reaction of a hydrazine derivative with an appropriate electrophile to form the hydrazinyl intermediate.

Introduction of the cyclopropylcarbamothioyl group: The hydrazinyl intermediate is then reacted with a cyclopropyl isothiocyanate to introduce the cyclopropylcarbamothioyl group.

Formation of the tert-butyl carbamate: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反应分析

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carbamate group and formation of the corresponding amine and carbon dioxide.

科学研究应用

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research has explored its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

作用机制

The mechanism of action of tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The cyclopropylcarbamothioyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with the target protein. Additionally, the hydrazinyl-oxoethyl linkage allows for the formation of hydrogen bonds and other non-covalent interactions that stabilize the compound-protein complex.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the structural features, synthetic methods, and physicochemical properties of tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate with analogous compounds reported in the literature:

Key Observations:

Structural Diversity: The target compound’s cyclopropylcarbamothioyl group distinguishes it from acetyl () or benzoyl () derivatives.

Synthetic Efficiency : Piperidine/piperazine-substituted analogs () achieve higher yields (76–90%) due to efficient amide coupling, whereas hydrazine derivatives () require multi-step functionalization, resulting in slightly lower yields (77–90%).

Physicochemical Properties : Substitution impacts physical state; acetyl/benzoyl derivatives form waxy solids, while piperidine analogs remain oils. The cyclopropylcarbamothioyl group’s effect on solubility remains underexplored but could mirror trends in lipophilic carbamothioyl compounds.

Characterization : All compounds rely on HRMS, NMR, and TLC for validation. SHELX software () is widely used for crystallographic refinement in related studies.

Research Findings and Trends

- Substituent Effects : Cyclopropylcarbamothioyl’s thiourea-like structure may confer unique reactivity (e.g., metal coordination) compared to acyl or alkyl groups. This is critical in designing enzyme inhibitors targeting sulfur-binding active sites.

生物活性

tert-Butyl (2-(2-(cyclopropylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate, a hydrazine derivative, has garnered interest in pharmaceutical research due to its potential biological activity. This compound is characterized by its unique structure, which includes a cyclopropyl group and a carbamate moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

- CAS Number : 870-46-2

The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways. Research indicates that hydrazine derivatives often exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Specifically, this compound may influence:

- Cell Cycle Regulation : By modulating cyclins and cyclin-dependent kinases.

- Apoptosis Pathways : Through activation of caspases and other apoptotic factors.

- Inflammatory Responses : Potentially acting on NF-kB and MAPK signaling pathways.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Antimicrobial | Exhibits activity against certain bacterial strains. |

| Anti-inflammatory | Modulates inflammatory cytokine production. |

| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |

Case Studies

-

Anticancer Activity :

A study evaluated the efficacy of this compound in inducing apoptosis in human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased markers for apoptosis such as cleaved PARP and caspase-3 activation. -

Antimicrobial Effects :

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both pathogens. -

Inflammation Modulation :

An experiment assessing the compound’s effect on LPS-stimulated macrophages showed a decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Viability Assays : The compound was tested across various cancer cell lines, showing IC50 values ranging from 5 to 15 µM depending on the cell type.

- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 population, indicating DNA fragmentation characteristic of apoptosis.

- Inflammatory Cytokine Profiling : ELISA assays confirmed reduced levels of pro-inflammatory cytokines upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。